molecular formula C46H82O8Pd B1496128 3-(16-methylheptadecoxycarbonyl)but-3-enoate;palladium(2+) CAS No. 1151654-51-1

3-(16-methylheptadecoxycarbonyl)but-3-enoate;palladium(2+)

Cat. No.: B1496128
CAS No.: 1151654-51-1
M. Wt: 869.6 g/mol
InChI Key: STOXNOGDTLSIJI-UHFFFAOYSA-L
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Description

3-(16-methylheptadecoxycarbonyl)but-3-enoate;palladium(2+) is a palladium-based compound with the molecular formula C46H82O8Pd and a molecular weight of 869.56 . This compound is known for its applications in various fields, including catalysis and material science.

Preparation Methods

The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like sulfuric acid to facilitate the esterification process . Industrial production methods may involve large-scale reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

3-(16-methylheptadecoxycarbonyl)but-3-enoate;palladium(2+) undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.

    Biology: The compound’s palladium content makes it useful in studying metal-protein interactions and enzyme catalysis.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as an anticancer agent due to its ability to interact with biological molecules.

    Industry: It is employed in the production of fine chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(16-methylheptadecoxycarbonyl)but-3-enoate;palladium(2+) involves the coordination of palladium ions with various substrates. The palladium center acts as a catalytic site, facilitating reactions such as hydrogenation and coupling by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved include interactions with organic molecules and potential binding to biological macromolecules .

Comparison with Similar Compounds

Similar compounds to 3-(16-methylheptadecoxycarbonyl)but-3-enoate;palladium(2+) include:

Properties

IUPAC Name

3-(16-methylheptadecoxycarbonyl)but-3-enoate;palladium(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C23H42O4.Pd/c2*1-20(2)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-27-23(26)21(3)19-22(24)25;/h2*20H,3-19H2,1-2H3,(H,24,25);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOXNOGDTLSIJI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCOC(=O)C(=C)CC(=O)[O-].CC(C)CCCCCCCCCCCCCCCOC(=O)C(=C)CC(=O)[O-].[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H82O8Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

869.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1151654-51-1
Record name Butanedioic acid, 2-methylene-, monoisooctadecyl ester, palladium(2+) salt (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1151654511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 2-methylene-, monoisooctadecyl ester, palladium(2+) salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

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